2,6-dichloro-N-phenylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-N-phenylpyrimidin-4-amine is an organic compound with the molecular formula C10H7Cl2N3 and a molecular weight of 240.08 g/mol . It is characterized by a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and an aniline group at position 4. This compound is typically a white solid and is soluble in some organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-N-phenylpyrimidin-4-amine can be achieved through various chemical reactions. One common method involves the reaction of 2,6-dichloropyrimidine with aniline under suitable conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-N-phenylpyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium carbonate, sodium hydride, and solvents such as DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyrimidines.
Scientific Research Applications
2,6-Dichloro-N-phenylpyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-phenylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or antagonist by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-N,N-dimethylpyridin-4-amine: This compound has a similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Amino-2,6-dichloropyridine: Another similar compound with a pyridine ring and amino group at position 4.
Uniqueness
2,6-Dichloro-N-phenylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ability to undergo various substitution reactions and its applications in different fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
2,6-dichloro-N-phenylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3/c11-8-6-9(15-10(12)14-8)13-7-4-2-1-3-5-7/h1-6H,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVVPGGJSMZBKK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=NC(=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458541 |
Source
|
Record name | 2,6-Dichloro-N-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28230-47-9 |
Source
|
Record name | 2,6-Dichloro-N-phenylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40458541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.